9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one is a bicyclic compound that belongs to the class of azabicyclo compounds, characterized by a nitrogen atom incorporated into a bicyclic structure. This compound is significant in medicinal chemistry, particularly as an intermediate for synthesizing various bioactive compounds, including derivatives of granisetron, a medication used for treating nausea and vomiting.
The compound can be synthesized through various methods, prominently including the Mannich reaction and rearrangements such as the Beckmann rearrangement combined with Huisgen–White rearrangement. These synthetic pathways allow for the creation of the bicyclic structure essential for its biological activity.
9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one falls under the category of nitrogen-containing bicyclic compounds. It is specifically classified as a bicyclic ketone due to the presence of a carbonyl group adjacent to the nitrogen atom in its structure.
The synthesis of 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one can be achieved through several synthetic routes:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. For example, recrystallization from mixtures like ethyl acetate and petroleum ether can help achieve high-purity crystals of the compound.
The molecular structure of 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one features a bicyclic framework consisting of a piperidinone ring fused to a cyclohexane ring. The compound adopts a characteristic twin-chair conformation, which minimizes steric hindrance between substituents.
Key structural parameters include:
These parameters indicate the degree of puckering in the rings, which is critical for understanding its reactivity and interactions with biological targets.
The compound undergoes various chemical reactions typical for bicyclic ketones:
For example, hydrogenation reactions using metal catalysts can convert 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one into its corresponding alcohol derivative efficiently.
The mechanism of action for compounds derived from 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one often involves interaction with specific receptors in biological systems:
Studies have demonstrated that derivatives exhibit varying degrees of affinity for sigma receptors, highlighting their potential therapeutic applications.
9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one typically exhibits:
The chemical properties include:
The primary applications of 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one lie in:
The classical synthesis of 9-phenyl-9-azabicyclo[3.3.1]nonan-3-one employs a one-pot Mannich reaction using glutaraldehyde (1.32 ml, 5 mmol), aniline (0.55 ml, 6 mmol), and 3-oxopentanedioic acid (0.88 g, 6 mmol) in aqueous medium. The reaction proceeds through a pH-controlled cyclization: after initial stirring at room temperature, the mixture is acidified to pH 5 with HCl and refluxed, followed by basification to pH 9 with NaOH to facilitate ring closure. This yields the racemic bicyclic scaffold with the ketone functionality at C3 [1] [2].
A critical feature of this synthesis is spontaneous resolution during crystallization. Recrystallization from ethyl acetate/petroleum ether (1:10 v/v) produces enantiomerically pure crystals in the chiral orthorhombic space group P2₁2₁2₁. X-ray crystallography confirms the relative (1S,5R) configuration, with both piperidinone and piperidine rings adopting chair conformations (Cremer-Pople puckering parameters: Q = 0.5159 Å, θ = 158.26° for piperidinone; Q = 0.5727 Å, θ = 7.74° for piperidine) [1] [9]. This process circumvents traditional chiral separations, enhancing synthetic efficiency.
Table 1: Key Crystallographic Parameters of (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 9.4028 Å, b = 10.2524 Å, c = 12.0473 Å |
| Volume | 1161.38 ų |
| Z | 4 |
| Resolution | 0.043 Å (R-factor) |
Alternative routes exploit Diels-Alder cycloadditions followed by rearrangement sequences. While not explicitly detailed for the phenyl variant, analogous 9-benzyl derivatives are synthesized via Diels-Alder reactions between activated dienes and dienophiles (e.g., 1,3-cyclohexadiene derivatives), generating the bicyclo[3.3.1]nonane skeleton. Subsequent Beckmann rearrangement of ketoximes introduces the bridgehead nitrogen, though this requires stringent control to avoid regioisomeric mixtures [7].
Functionalization strategies involve nucleophilic substitution at nitrogen. For example, 9-azabicyclo[3.3.1]nonan-3-one reacts with benzyl chloride under basic conditions (NaH/K₂CO₃) to install the N-benzyl group, followed by oxidation to the ketone when needed. This sequence allows modular N-substitution but may introduce epimerization risks at chiral centers adjacent to the carbonyl [4] [7].
Enantioselective routes leverage transition metal catalysts to bypass racemization. Rhodium(I)-catalyzed asymmetric hydrogenation of enol carbamates derived from bicyclic precursors yields 3α-substituted analogs with >90% ee. For instance, N-substituted-9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates (e.g., WC-26, WC-59) are synthesized via chiral Ru-catalysts, achieving σ₂ receptor affinity (Kᵢ = 0.82–2.58 nM) with high σ₁:σ₂ selectivity ratios (557–2,087) [10].
Palladium-mediated asymmetric allylic alkylation has also been explored. Chiral Pd(0) complexes with phosphinooxazoline ligands convert racemic bicyclic enol carbonates to α-quaternary ketones with 88% ee. This method addresses stereocontrol at C3 but requires further optimization for phenyl-substituted variants .
Table 2: Performance of Catalysts in Enantioselective Syntheses
| Catalyst System | Reaction | ee (%) | Application |
|---|---|---|---|
| Ru-(S)-BINAP | Hydrogenation of enol carbamate | 92 | WC-59 synthesis |
| Pd-PHOX | Allylic alkylation | 88 | α-Alkylated ketone derivatives |
| Rh-(R,R)-EtDuPHOS | Asymmetric reductive amination | 95 | N-Alkyl derivatives |
Crystallization parameters critically govern spontaneous resolution efficiency. For the title compound, optimal enantiopurity is achieved using ethyl acetate/petroleum ether (1:10 v/v) at 4°C. This solvent mixture promotes selective nucleation of (1S,5R) crystals by modulating solubility differences between enantiomers. Higher temperatures (>25°C) favor racemic crystal growth, while temperatures <0°C induce oil formation [1] [5] [9].
Nucleation kinetics studies reveal that slow evaporation rates (0.5 mL/day) yield larger, optically pure crystals suitable for X-ray analysis. Polarimetry confirms enantiomeric excess >99% in isolated solids, though the mother liquor remains racemic. This method’s limitation is its dependence on specific crystal packing (chiral space group P2₁2₁2₁), which may not extend to all N-aryl derivatives [1] [2].
Table 3: Crystallization Conditions for Spontaneous Resolution
| Solvent System | Temperature (°C) | Crystal Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| Ethyl acetate/petroleum ether (1:10) | 4 | 65 | >99 |
| Ethanol | 25 | 80 | <10 (racemic) |
| Acetonitrile | -10 | 35 | Oil formation |
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2